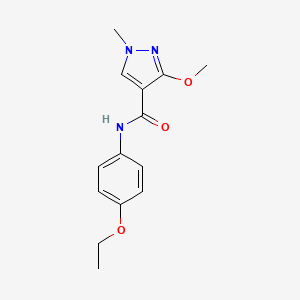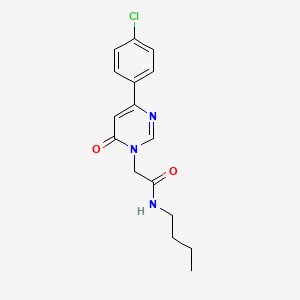
N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses the crystal structures of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate and 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid, which are photochemically inert due to their conformation . The second paper describes the synthesis, characterization, and optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, which exhibits solvatochromic effects in various solvents .
Synthesis Analysis
While the synthesis of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is not detailed in the provided papers, the synthesis of a related compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide, is described in the second paper. This compound was synthesized and characterized using NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis . These techniques could potentially be applied to the synthesis and characterization of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography. For instance, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular hydrogen bonding and several intermolecular interactions that contribute to the crystal packing . Although the exact molecular structure of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is not provided, similar analytical methods could be used to determine its structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions involving N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide. However, the photochemical inertness of related compounds due to their conformation is discussed in the first paper . This suggests that the compound of interest may also exhibit specific photochemical properties based on its molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, such as solvatochromic effects and optical properties in various solvents, are explored in the second paper . These properties are influenced by the polarity of the solvent and the presence of intramolecular and intermolecular interactions. While the properties of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide are not directly reported, similar analyses could be conducted to understand its behavior in different environments.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Development
Research has been conducted on the synthesis and QSAR studies of compounds including 2-(4-chlorophenyl) derivatives as potential antibacterial agents. These compounds have been evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The QSAR studies highlighted the positive contribution of substituents indicating an increase in hydrophobicity or steric bulk character, which may enhance antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another study focused on the synthesis of bioactive benzothiazolinone acetamide analogs, which were evaluated for their photovoltaic efficiency and ligand-protein interactions. The compounds exhibited good light-harvesting efficiency (LHE) and free energy of electron injection, making them potential photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies were performed to understand the binding interactions of these compounds with Cyclooxygenase 1 (COX1), indicating their potential in drug design (Mary et al., 2020).
Vibrational Spectroscopic Studies
Vibrational spectroscopy has been employed to characterize the antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide. Through density functional theory (DFT) and natural bond orbital analysis, studies have provided insights into the stereo-electronic interactions leading to stability and potential antiviral activity (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial Activity of Novel Derivatives
Research into the synthesis of novel thiazolidinone and acetidinone derivatives has demonstrated their antimicrobial activity against a range of microorganisms. These studies are crucial for the development of new antimicrobial agents, highlighting the potential medical applications of these compounds (Mistry, Desai, & Intwala, 2009).
Antimicrobial and Antifungal Agents
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research indicates the potential use of these compounds in treating various pathogenic infections, with some derivatives showing promising activity (Debnath & Ganguly, 2015).
Eigenschaften
IUPAC Name |
N-butyl-2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-3-8-18-15(21)10-20-11-19-14(9-16(20)22)12-4-6-13(17)7-5-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNIWILXQMEUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)
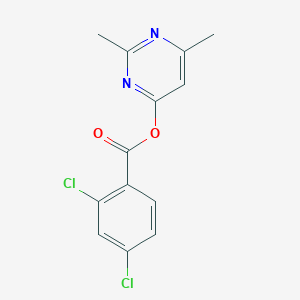
![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/no-structure.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)



![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)
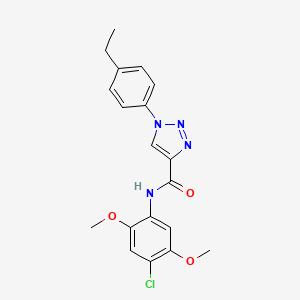

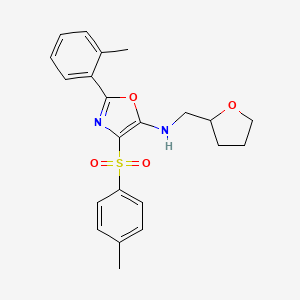
![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)
![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)
